molecular formula C20H17ClN2O5S B11616966 {4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]-2-ethoxyphenoxy}acetic acid

{4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]-2-ethoxyphenoxy}acetic acid

Cat. No.: B11616966
M. Wt: 432.9 g/mol
InChI Key: WUZZHBRNZLLECX-LICLKQGHSA-N
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Description

2-(4-{[(5E)-2-[(2-CHLOROPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and an ethoxyphenoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5E)-2-[(2-CHLOROPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The chlorophenyl group is introduced via a nucleophilic substitution reaction, and the final step involves the coupling of the thiazole derivative with ethoxyphenoxy acetic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5E)-2-[(2-CHLOROPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(4-{[(5E)-2-[(2-CHLOROPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(5E)-2-[(2-CHLOROPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its target, while the ethoxyphenoxy acetic acid moiety can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(5E)-2-[(2-BROMOPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    2-(4-{[(5E)-2-[(2-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 2-(4-{[(5E)-2-[(2-CHLOROPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group can enhance its biological activity, while the thiazole ring provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C20H17ClN2O5S

Molecular Weight

432.9 g/mol

IUPAC Name

2-[4-[(E)-[2-(2-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C20H17ClN2O5S/c1-2-27-16-9-12(7-8-15(16)28-11-18(24)25)10-17-19(26)23-20(29-17)22-14-6-4-3-5-13(14)21/h3-10H,2,11H2,1H3,(H,24,25)(H,22,23,26)/b17-10+

InChI Key

WUZZHBRNZLLECX-LICLKQGHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC(=O)O

Origin of Product

United States

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